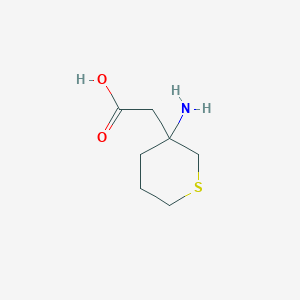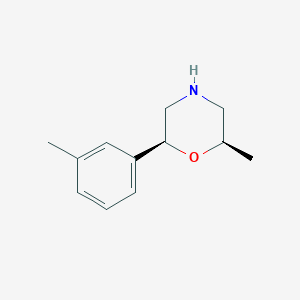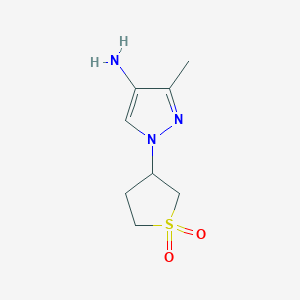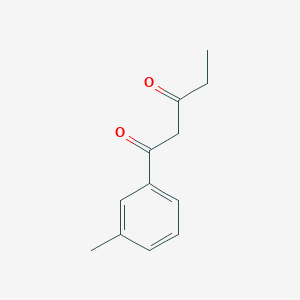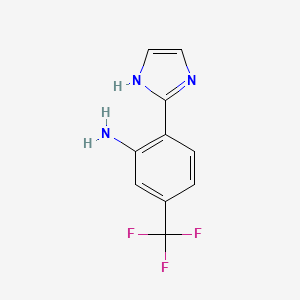
2-(1H-Imidazol-2-YL)-5-trifluoromethyl-phenylamine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-(1H-Imidazol-2-YL)-5-trifluoromethyl-phenylamine is a compound that features an imidazole ring and a trifluoromethyl group attached to a phenylamine structure. Imidazole is a five-membered heterocyclic moiety known for its broad range of chemical and biological properties . The trifluoromethyl group is known for its electron-withdrawing properties, which can significantly influence the compound’s reactivity and biological activity.
Vorbereitungsmethoden
One common method involves the reaction of an appropriate phenylamine derivative with glyoxal and ammonia to form the imidazole ring . The trifluoromethyl group can be introduced using reagents such as trifluoromethyl iodide under specific conditions . Industrial production methods may involve optimized reaction conditions to maximize yield and purity.
Analyse Chemischer Reaktionen
2-(1H-Imidazol-2-YL)-5-trifluoromethyl-phenylamine can undergo various chemical reactions, including:
Oxidation: The imidazole ring can be oxidized using oxidizing agents like hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride.
Substitution: The compound can undergo substitution reactions, particularly at the imidazole ring, using reagents like acyl or sulfonyl chlorides.
Common reagents and conditions used in these reactions include triethylamine (TEA) for substitution reactions and specific solvents like ethanol for other reactions . Major products formed from these reactions depend on the specific reagents and conditions used.
Wissenschaftliche Forschungsanwendungen
2-(1H-Imidazol-2-YL)-5-trifluoromethyl-phenylamine has a wide range of scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound has been studied for its potential antimicrobial and antitumor activities.
Medicine: It is being explored as a potential inhibitor for specific enzymes and proteins involved in diseases.
Wirkmechanismus
The mechanism of action of 2-(1H-Imidazol-2-YL)-5-trifluoromethyl-phenylamine involves its interaction with specific molecular targets. The imidazole ring can interact with enzymes and proteins, potentially inhibiting their activity. The trifluoromethyl group can enhance the compound’s binding affinity and stability . Molecular pathways involved may include inhibition of specific kinases or other enzymes critical to disease progression .
Vergleich Mit ähnlichen Verbindungen
2-(1H-Imidazol-2-YL)-5-trifluoromethyl-phenylamine can be compared with other imidazole-containing compounds such as:
2-(1H-Imidazol-2-yl)pyridine: Known for its coordination chemistry applications.
Diphenyl-1H-imidazole: Studied for its antiviral activity.
The uniqueness of this compound lies in its trifluoromethyl group, which imparts distinct electronic properties and enhances its biological activity compared to other imidazole derivatives .
Eigenschaften
Molekularformel |
C10H8F3N3 |
|---|---|
Molekulargewicht |
227.19 g/mol |
IUPAC-Name |
2-(1H-imidazol-2-yl)-5-(trifluoromethyl)aniline |
InChI |
InChI=1S/C10H8F3N3/c11-10(12,13)6-1-2-7(8(14)5-6)9-15-3-4-16-9/h1-5H,14H2,(H,15,16) |
InChI-Schlüssel |
ZUQVPSIWVWQJAB-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC(=C(C=C1C(F)(F)F)N)C2=NC=CN2 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![3-[(azetidin-3-yloxy)methyl]-4,5-dimethyl-4H-1,2,4-triazole](/img/structure/B13071894.png)
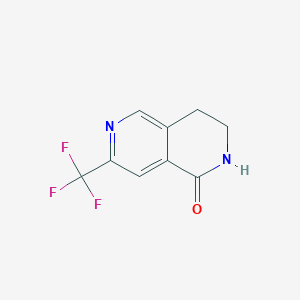
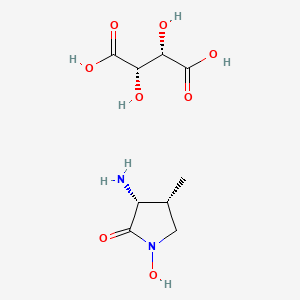
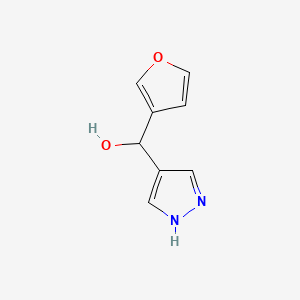

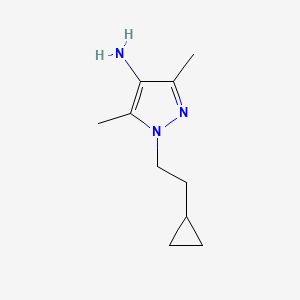
![1-[4-(1,3-benzodioxol-5-yloxy)but-2-ynyl]-4-methylpiperazine;dihydrochloride](/img/structure/B13071921.png)
![{[(2-Bromocyclopentyl)oxy]methyl}cycloheptane](/img/structure/B13071922.png)
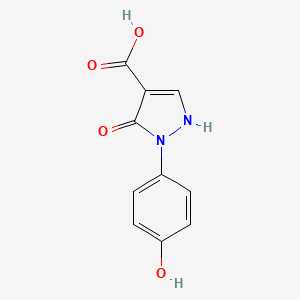
![3-Ethyl-6-methyl-4H,5H,6H,7H-pyrazolo[1,5-a]pyrimidine](/img/structure/B13071939.png)
